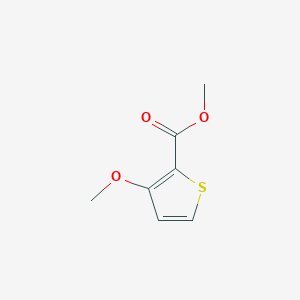

Methyl 3-methoxythiophene-2-carboxylate

Overview

Description

Methyl 3-methoxythiophene-2-carboxylate is an organic compound with the molecular formula C7H8O3S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methoxythiophene-2-carboxylate can be synthesized through several methods. One common approach involves the esterification of 3-methoxythiophene-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methoxythiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into thiophene derivatives with different functional groups.

Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce new substituents onto the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Halogenation can be achieved using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives with reduced functional groups.

Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl 3-methoxythiophene-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow it to participate in reactions that lead to the formation of bioactive molecules.

- Synthesis of Anticancer Agents : Research has indicated that derivatives of this compound exhibit potential as anticancer agents. For example, studies have shown its efficacy in inhibiting tumor necrosis factor (TNF) production, which is a critical factor in cancer progression .

- Drug Development : The compound is utilized in the development of novel medications aimed at treating conditions such as myeloid leukemia and other neoplastic diseases .

Case Study: Anticancer Drug Development

A study published in a patent document highlighted the use of this compound in synthesizing compounds that showed significant activity against cancer cell lines. The compound was involved in a multi-step synthesis leading to a new class of anticancer drugs, demonstrating its utility in pharmaceutical research .

Agricultural Chemicals

The compound is also employed in formulating agrochemicals, including pesticides and herbicides. Its ability to modify biological pathways makes it valuable for enhancing crop protection and yield.

- Pesticide Formulation : this compound has been studied for its role in developing effective pesticides that target specific pests while minimizing environmental impact .

Material Science

In material science, this compound is explored for its application in creating advanced materials.

- Polymer Production : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. It plays a role in developing coatings that provide protective barriers against environmental factors .

Table 1: Applications Overview

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Drug synthesis (anticancer agents) | Bioactivity against cancer |

| Agricultural Chemicals | Pesticide formulation | Enhanced crop protection |

| Material Science | Polymer and coating development | Improved mechanical properties |

| Organic Electronics | Research on thiophene derivatives | Potential applications in electronic devices |

Organic Electronics

This compound is significant in the field of organic electronics, particularly due to its thiophene ring structure, which is conducive for use in organic semiconductors.

Mechanism of Action

The mechanism of action of methyl 3-methoxythiophene-2-carboxylate depends on its specific applicationThe thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

- 3-Methoxythiophene-2-carboxylic acid

- 3,4-Dimethoxythiophene

- 4-Methoxythiophene-3-carboxylic acid

- 5-Chloro-4-methoxythiophene-3-carboxylic acid

Uniqueness

Methyl 3-methoxythiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and properties. The presence of both methoxy and ester groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .

Biological Activity

Methyl 3-methoxythiophene-2-carboxylate (MMTC) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by various research findings and data tables.

- Chemical Formula : C₇H₈O₃S

- Molecular Weight : 172.20 g/mol

- CAS Number : 62353-75-7

- IUPAC Name : this compound

1. Antimicrobial Activity

MMTC has shown promising results against various microbial strains. A study highlighted its effectiveness against Mycobacterium tuberculosis (M. tuberculosis), where it was part of a series of morpholino-thiophenes that demonstrated significant activity with a minimum inhibitory concentration (MIC) of 0.72 ± 0.30 μM against the H37Rv strain .

| Compound | MIC (H37Rv) | Vero Cytotoxicity | Lipophilic Ligand Efficiency |

|---|---|---|---|

| MMTC | 0.72 ± 0.30 | >100 μM | 4.2 |

The structure-activity relationship (SAR) studies indicated that modifications to the thiophene ring could enhance its antimicrobial properties while minimizing cytotoxic effects .

2. Anticancer Properties

In vitro studies have indicated that MMTC possesses anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For instance, research has demonstrated that compounds with similar thiophene structures exhibit significant cytotoxicity against breast cancer cells, suggesting a potential role for MMTC in cancer therapy .

A detailed analysis of its mechanism revealed that MMTC may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression .

3. Anti-inflammatory Effects

MMTC also exhibits anti-inflammatory activity, which is critical for addressing conditions such as arthritis and other inflammatory diseases. Studies have shown that thiophene derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in animal models .

Case Study 1: Antitubercular Activity

A comprehensive study on morpholino-thiophenes included MMTC as a lead compound due to its low cytotoxicity and effective inhibition of M. tuberculosis. The study utilized an acute murine model to evaluate in vivo efficacy, confirming that MMTC significantly reduced bacterial load in infected mice compared to controls .

Case Study 2: Cancer Cell Line Testing

In another study focusing on breast cancer cell lines (MCF-7), MMTC was tested for cytotoxic effects. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at concentrations achievable in clinical settings .

Properties

IUPAC Name |

methyl 3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-9-5-3-4-11-6(5)7(8)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWADWXJPBMFRGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351487 | |

| Record name | methyl 3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62353-75-7 | |

| Record name | methyl 3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.